3-(4-fluorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
Synthesis Analysis
The synthesis of triazolopyrimidines can vary depending on the specific compound. Generally, they can be synthesized effectively using various starting materials .Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a fused ring system that includes a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidines can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines can vary depending on their specific structure. Some properties that might be of interest include their density, thermal stability, and detonation performance .Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the [1,2,4]triazolo[4,3-a]pyridine derivatives, which have been studied for their potential as c-Met kinase inhibitors . .
Mode of Action
It is hypothesized that it may interact with its targets in a similar manner to other [1,2,4]triazolo[4,3-a]pyridine derivatives, potentially inhibiting the activity of c-Met kinase . This could result in the disruption of various cellular processes, leading to the inhibition of cell proliferation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its potential targets. If it does indeed inhibit c-Met kinase, it could affect pathways involved in cell proliferation, survival, and migration . .
Pharmacokinetics
Studies on similar compounds suggest that they may have good bioavailability and stability . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. If it acts as a c-Met kinase inhibitor, it could potentially inhibit cell proliferation and induce cell death . .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other compounds, the pH and temperature of the environment, and the specific cell types present
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN6O3/c18-12-4-6-13(7-5-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-2-1-3-14(8-11)24(26)27/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXSSXIIJSMCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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